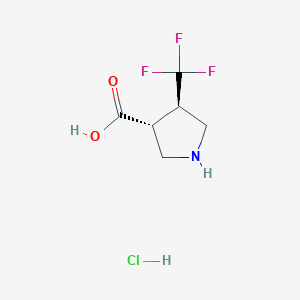
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. The presence of the trifluoromethyl group and the pyrrolidine ring structure imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and as a building block in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Chiral Resolution: The chiral centers are established through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or auxiliaries.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Precise control of temperature, pressure, and reaction time to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Chemistry:
Building Block: Used as a precursor in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology and Medicine:
Pharmaceuticals: Incorporated into drug molecules to enhance their pharmacokinetic properties, such as bioavailability and metabolic stability.
Enzyme Inhibitors: Acts as a scaffold for designing enzyme inhibitors, particularly in the development of antiviral and anticancer agents.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemicals to improve their efficacy and environmental stability.
Materials Science: Applied in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride depends on its application:
Pharmaceuticals: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances binding affinity and selectivity.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is crucial in the design of drugs targeting specific enzymes involved in disease pathways.
類似化合物との比較
- (3R,4R)-4-(Methyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3R,4R)-4-(Ethyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3R,4R)-4-(Fluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Comparison:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride significantly enhances its lipophilicity and metabolic stability compared to its methyl or ethyl counterparts.
- Chemical Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its potential as a pharmaceutical agent.
- Biological Activity: Compounds with the trifluoromethyl group often exhibit improved biological activity due to better interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPZFUIFXLHEJ-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














